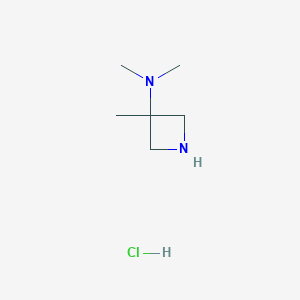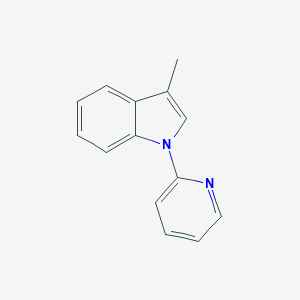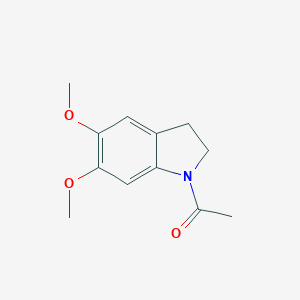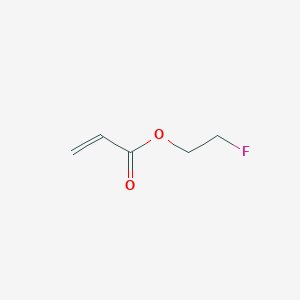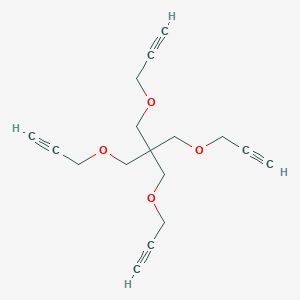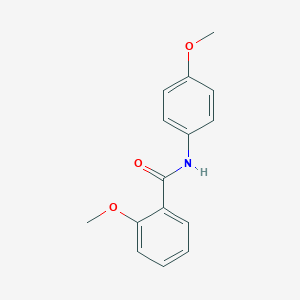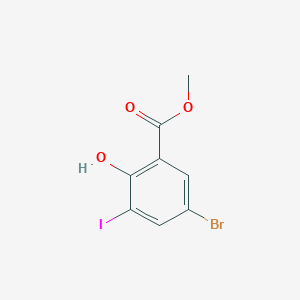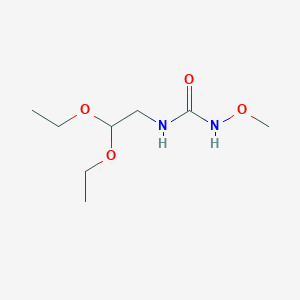
N,N-diethylcyclopropanecarboxamide
概要
説明
“N,N-diethylcyclopropanecarboxamide” is a chemical compound with the CAS Number: 10374-28-4 . It has a molecular weight of 141.21 and its IUPAC name is N,N-diethylcyclopropanecarboxamide .
Synthesis Analysis
The synthesis of “N,N-diethylcyclopropanecarboxamide” and its analogs has been described in several studies . These analogs were designed and synthesized starting from ®-epichlorohydrin via the key intermediate, an optically active cyclopropanecarboxamide derivative .Molecular Structure Analysis
The three-dimensional structures of “N,N-diethylcyclopropanecarboxamide” have been obtained by different methods such as X-ray crystallographic analysis, usual MM2-calculations in vacuum, and MM2 calculations based on the nuclear Overhauser effect (NOE) data in D2O . These structures are similar and are in accord with the hypothesized structure .Physical And Chemical Properties Analysis
“N,N-diethylcyclopropanecarboxamide” is a colorless to yellow liquid . The storage temperature is +4°C .科学的研究の応用
Conformational Analysis in Drug Design
N,N-Diethylcyclopropanecarboxamide has been utilized in the conformational analysis of drug compounds. For instance, a study by Ono et al. (2002) explored the three-dimensional structures of a NMDA receptor antagonist, PPDC, which is a derivative of N,N-diethylcyclopropanecarboxamide. Their analysis was instrumental in understanding the conformational aspects of this compound, contributing to the design of novel biologically active molecules (Ono et al., 2002).
Synthesis of NMDA Receptor Antagonists
Another significant application is in the synthesis of NMDA receptor antagonists. A study by Kazuta et al. (2002) detailed the synthesis of PPDC derivatives, highlighting their potential as potent NMDA receptor antagonists. This research provides insights into the development of new classes of drugs targeting NMDA receptors (Kazuta et al., 2002).
Utility in Heterocyclic Chemistry
Dotsenko et al. (2019) discussed the role of compounds like N,N-diethylcyclopropanecarboxamide in the synthesis of various heterocycles through the Mannich reaction. This process is vital for creating compounds with potential biological activities, including antiviral and anti-inflammatory properties (Dotsenko et al., 2019).
Chemical Reactivity Studies
The chemical reactivity of derivatives of N,N-diethylcyclopropanecarboxamide has been a subject of study. Gaber et al. (2017) reviewed the progress in using N,N-dimethyl enaminones, related to N,N-diethylcyclopropanecarboxamide, as building blocks in heterocyclic chemistry. These compounds have shown promise in biomedical applications due to their biological relevance (Gaber et al., 2017).
Exploration in Polymer Chemistry
In the field of polymer chemistry, Li et al. (2009) conducted research on N,N-diethylacrylamide, a related compound, demonstrating its application in the synthesis of end-functional polymers. This study showcases the versatility of such compounds in creating materials with specific properties (Li et al., 2009).
Analytical Chemistry Applications
Huang and Tam-Chang (2010) reported on the fluorescence properties of derivatives of N,N-diethylcyclopropanecarboxamide, exploring their potential as fluorescence probes for detecting changes in acid, temperature, and solvent polarity. This illustrates the utility of these compounds in sensitive analytical techniques (Huang & Tam-Chang, 2010).
作用機序
Safety and Hazards
将来の方向性
“N,N-diethylcyclopropanecarboxamide” and its analogs have been identified as more potent NMDA receptor antagonists . The subtype selectivity of these analogs was investigated, and one of the analogs was found to inhibit certain subtypes of the NMDA receptor more strongly than others . These results suggest that this conformational restriction method is particularly effective in designing novel biologically active molecules .
特性
IUPAC Name |
N,N-diethylcyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-9(4-2)8(10)7-5-6-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLNARVNYHVMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408837 | |
| Record name | N,N-diethylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethylcyclopropanecarboxamide | |
CAS RN |
10374-28-4 | |
| Record name | N,N-diethylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



